molecular formula C16H16O8 B14287063 4-(3,4-Dicarboxycyclohexyl)benzene-1,2-dicarboxylic acid CAS No. 141573-91-3

4-(3,4-Dicarboxycyclohexyl)benzene-1,2-dicarboxylic acid

Cat. No.: B14287063
CAS No.: 141573-91-3
M. Wt: 336.29 g/mol
InChI Key: VXVSQFGAELALLI-UHFFFAOYSA-N
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Description

4-(3,4-Dicarboxycyclohexyl)phthalic acid is an organic compound with the molecular formula C16H16O8. It is a derivative of phthalic acid, where the phthalic acid moiety is substituted with a cyclohexyl ring bearing two carboxylic acid groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dicarboxycyclohexyl)phthalic acid typically involves the Diels-Alder reaction between a suitable diene and a phthalic anhydride derivative. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process. After the initial cycloaddition, the resulting adduct undergoes hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of 4-(3,4-dicarboxycyclohexyl)phthalic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dicarboxycyclohexyl)phthalic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3,4-Dicarboxycyclohexyl)phthalic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other materials

Mechanism of Action

The mechanism of action of 4-(3,4-dicarboxycyclohexyl)phthalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dicarboxycyclohexyl)phthalic acid is unique due to the presence of both a phthalic acid moiety and a cyclohexyl ring with carboxylic acid groups. This structural combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

141573-91-3

Molecular Formula

C16H16O8

Molecular Weight

336.29 g/mol

IUPAC Name

4-(3,4-dicarboxycyclohexyl)phthalic acid

InChI

InChI=1S/C16H16O8/c17-13(18)9-3-1-7(5-11(9)15(21)22)8-2-4-10(14(19)20)12(6-8)16(23)24/h1,3,5,8,10,12H,2,4,6H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)

InChI Key

VXVSQFGAELALLI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(CC1C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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